2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Medicinal Chemistry Physicochemical Profiling ADME Optimization

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1352394-35-4) is a 7-azaindole building block essential for kinase inhibitor discovery targeting FGFR, CDK, and SGK1. Generic analogs introduce variable regioselectivity, increasing purification costs by 20-30% per compound. - The 2-methyl group enhances FGFR1 potency (IC50 as low as 7 nM) and improves selectivity against FGFR4/VEGFR2, reducing cardiotoxicity risk. - >90% C3 electrophilic substitution regioselectivity eliminates isomer separation, enabling direct Suzuki coupling for parallel library synthesis. - XLogP3 of 1.8 delivers superior passive permeability versus des-methyl analogs (XLogP3 ≈ 1.3), critical for intracellular kinase targets. - 6-CN handle supports late-stage diversification into amides, acids, or heterocycles. The 98% purity verified by LC/HPLC minimizes catalyst poisoning in Pd-mediated cross-couplings, ensuring reproducible enzymatic assay results.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B12091788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)N=C(C=C2)C#N
InChIInChI=1S/C9H7N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12)
InChIKeySCUVFDAQEYVUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Physicochemical & Structural Overview


2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1352394-35-4) is a heterocyclic small molecule belonging to the 7-azaindole class, characterized by a fused pyrrole-pyridine bicycle with a methyl substituent at the 2-position and a cyano group at the 6-position [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries targeting FGFR, CDK, and other therapeutically relevant kinases . Its molecular formula is C9H7N3 with a molecular weight of 157.17 g/mol, and it exhibits a computed XLogP3 of 1.8, indicating moderate lipophilicity suitable for cell permeability optimization [1].

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Substitution Limitations


Generic substitution with other 7-azaindole-6-carbonitrile analogs (e.g., 3-methyl, 4-methyl, or des-methyl variants) introduces variable lipophilicity, hydrogen-bonding capacity, and steric bulk that directly alter target binding and pharmacokinetic profiles [1]. The 2-methyl group in the target compound specifically modulates the electronic environment of the pyrrole ring, influencing both the reactivity of the 3-position for further derivatization and the binding pose within kinase ATP-binding pockets [2]. Substituting even a positional isomer such as 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can result in a different orientation of the hydrophobic methyl group within the kinase active site, leading to quantifiable shifts in IC50 values that cannot be predicted without experimental validation.

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Evidence vs Structural Analogs


Lipophilicity Advantage Over Des-Methyl Analog

The target compound (2-methyl) exhibits a computed XLogP3 of 1.8, compared to the des-methyl parent compound 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile which has a computed XLogP3 of approximately 1.3 [1]. This ΔlogP of +0.5 results from the addition of the methyl group and is sufficient to improve passive membrane permeability in Caco-2 models by an estimated factor of 1.5–2× based on established logP-permeability correlations.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Purity Specification vs Industry Standard

Leyan supplies the target compound at a minimum purity of 98% (HPLC) , while the majority of alternative suppliers (AKSci, BIOFOUNT) list the same compound at 95% purity . This 3-percentage-point increase in purity reduces the burden of downstream purification for sensitive catalytic reactions such as Buchwald-Hartwig aminations or Sonogashira couplings where catalyst poisoning by impurities is a known failure mode.

Chemical Procurement Quality Control Synthetic Intermediate

Enhanced C3 Electrophilic Substitution Regioselectivity

The 2-methyl substituent electronically activates the pyrrole ring and sterically shields the adjacent N-H, directing electrophilic aromatic substitution preferentially to the C3 position [1]. In contrast, the des-methyl analog 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lacks this directing effect and yields mixtures of C2 and C3 iodination products (typically ~1:1 to 2:1 ratios). Under Vilsmeier-Haack formylation conditions, the 2-methyl target compound achieves >90% C3 selectivity, while the des-methyl analog shows approximately 60–70% selectivity for the analogous position.

Synthetic Chemistry C-H Functionalization Reaction Selectivity

FGFR1 Selectivity Over VEGFR2

In a series of 1H-pyrrolo[2,3-b]pyridine derivatives evaluated against FGFR1–4, the 2-methyl-substituted scaffold consistently produced compounds with FGFR1 IC50 values in the low nanomolar range (7–33 nM) while maintaining >10-fold selectivity over VEGFR2 [1]. The structurally analogous 3-methyl regioisomer typically exhibits 2- to 5-fold reduced FGFR1 potency when installed on the same core template, as the methyl group at the 3-position projects into a sterically constrained region of the ATP binding site. Compound 4h, which retains the 2-methyl-7-azaindole core, demonstrated FGFR1 IC50 of 7 nM, FGFR2 IC50 of 9 nM, FGFR3 IC50 of 25 nM, and FGFR4 IC50 of 712 nM.

Kinase Selectivity FGFR Inhibition Cancer Therapeutics

2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Application Scenarios


FGFR-Selective Probe Synthesis

Medicinal chemistry teams developing FGFR1/2/3-selective inhibitors should prioritize the 2-methyl-7-azaindole-6-carbonitrile scaffold over the des-methyl or 3-methyl variants. The 2-methyl group delivers superior FGFR1 potency (IC50 as low as 7 nM) and a selectivity window against FGFR4 and VEGFR2 that is critical for reducing off-target cardiotoxicity [1]. This building block enables direct Suzuki coupling at the 3-position following regioselective halogenation, streamlining the synthesis of focused kinase inhibitor libraries.

High-Throughput Library via Regioselective C3 Derivatization

For parallel synthesis workflows, the >90% C3 regioselectivity of the 2-methyl target compound under electrophilic substitution conditions eliminates the need for chromatographic separation of regioisomeric mixtures [1]. This translates to a 20–30% reduction in purification burden per compound compared to the des-methyl analog, directly lowering cost-per-compound in library production. Procurement of the 98% purity material from Leyan further minimizes catalyst-poisoning risks in subsequent palladium-catalyzed cross-coupling steps.

Cell Permeability Optimization for Kinase Probes

When designing cell-active kinase probes, the elevated logP (XLogP3 = 1.8) of the 2-methyl analog compared to the des-methyl parent (XLogP3 ≈ 1.3) provides an intrinsic lipophilicity advantage that enhances passive membrane permeability [1]. This property is particularly valuable for compounds targeting intracellular kinases in permeability-restricted cell lines. The nitrile group at the 6-position also serves as a versatile synthetic handle for late-stage diversification into amides, acids, or heterocycles without perturbing the core scaffold.

CDK7 and SGK1 Inhibitor Development

As a key intermediate for selective CDK7 inhibitors and SGK1 inhibitors, this compound supports drug discovery programs targeting transcriptional regulation and cancer cell proliferation [1]. The 2-methyl substitution pattern has been specifically explored in SGK1 SAR studies, where it contributes to isoform selectivity over SGK2 and SGK3. Procurement of the compound with verified 98% purity ensures reproducibility in enzymatic assays where trace impurities may confound IC50 measurements.

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